N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-13-6-7-16(21)17(10-13)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVJRYMLUETPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the nitrobenzyl group: This step often involves a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine core.
Attachment of the dichlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a dichlorophenyl boronic acid or halide is coupled with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonyl group in the dihydropyridine core can be reduced to a hydroxyl group.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of a hydroxyl group from the carbonyl group.
Substitution: Introduction of various substituents on the dichlorophenyl ring.
Scientific Research Applications
N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in medicine.
This compound: is unique due to the presence of both the dichlorophenyl and nitrobenzyl groups, which confer distinct chemical and biological properties.
Uniqueness
The combination of the dichlorophenyl and nitrobenzyl groups in this compound makes it unique compared to other dihydropyridine derivatives
Biological Activity
N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.
- Molecular Formula : C19H13Cl2N3O4
- Molecular Weight : 418.23 g/mol
- CAS Number : 942008-52-8
1. Antitumor Activity
Research indicates that compounds containing a pyridine ring often exhibit notable antitumor properties. The presence of nitro and dichlorophenyl groups in this compound enhances its potency against various cancer cell lines. Studies have shown that similar derivatives can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspases .
Case Study : A study conducted on a series of pyridine derivatives demonstrated that those with nitro substitutions exhibited stronger cytotoxic effects against human breast cancer cells (MCF-7) compared to their non-nitro counterparts. The IC50 values for these compounds ranged from 10 to 30 µM, indicating significant antitumor potential .
2. Antimicrobial Activity
This compound has shown promising antimicrobial activity against a range of pathogens. Nitro-containing compounds are known for their ability to disrupt bacterial DNA synthesis by forming toxic intermediates upon reduction .
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 12.5 µg/mL |
| Gram-negative bacteria | 25 µg/mL |
| Fungi | 15 µg/mL |
This antimicrobial action is attributed to the compound's ability to generate reactive nitrogen species that damage bacterial DNA and proteins, leading to cell death .
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and iNOS. Nitro derivatives have been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 .
Research Findings : In vitro studies demonstrated that treatment with this compound significantly reduced the levels of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent in therapeutic applications .
The biological activities of this compound are primarily mediated through:
- Formation of Reactive Intermediates : The nitro group is crucial for the generation of reactive intermediates that interact with cellular macromolecules.
- Inhibition of Enzymatic Pathways : The compound inhibits enzymes involved in inflammatory responses and tumor progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
